molecular formula C10H7ClFNO2 B3021865 methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 1067658-29-0

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B3021865
CAS No.: 1067658-29-0
M. Wt: 227.62
InChI Key: XDQKXGXEXMQZGB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1067658-29-0) is a high-purity chemical intermediate with significant relevance in medicinal chemistry research. This compound features the indole scaffold, a privileged structure in drug discovery known for its diverse biological potential . It is supplied with a typical purity of ≥98% and has a molecular weight of 227.62 g/mol, with the molecular formula C 10 H 7 ClFNO 2 . This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary research application is as a key intermediate in the development of novel therapeutic agents. Patented routes describe its use in preparing 6-chloro-5-fluoroindole, an intermediate used in synthesizing potential anticancer and weight-reducing drugs . Furthermore, substituted indole derivatives are actively investigated as potential treatments for neglected tropical diseases, such as Chagas disease, highlighting the value of this scaffold in antiparasitic research . The structural motif of halogenated indole-2-carboxylates is a critical pharmacophore for researchers exploring structure-activity relationships (SAR) to optimize potency and drug metabolism and pharmacokinetic (DMPK) properties in early-stage drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKXGXEXMQZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676374
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-00-4
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 5-fluoroindole.

    Halogenation: The indole ring is halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.

    Esterification: The carboxyl group is introduced at the 2-position through a carboxylation reaction, followed by esterification using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with specific properties.

Chemical Reactions Involving this compound :

Reaction TypeDescriptionCommon Reagents
Substitution ReactionsChlorine and fluorine atoms can be substitutedSodium methoxide, potassium tert-butoxide
OxidationCan be oxidized to yield different derivativesPotassium permanganate, chromium trioxide
ReductionReduction to produce other functional groupsLithium aluminum hydride, sodium borohydride

Biological Activities

This compound has shown potential biological activities that are of significant interest in pharmacology:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Studies indicate it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

Case studies have demonstrated its efficacy in vitro against specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Medicinal Chemistry

This compound is explored as a precursor for pharmaceutical agents targeting diseases such as cancer and viral infections (e.g., HIV). Its derivatives are being investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment .

Case Study Example :
A study highlighted the synthesis of a derivative of this compound that showed promising activity against HIV, indicating its potential role in developing new antiviral therapies .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure. This versatility makes it an important compound in both academic research and industrial chemistry.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Ethyl 5-Chloro-6-Fluoro-1H-Indole-2-Carboxylate (CAS 1067658-29-0)
  • Structural Differences : The ethyl ester group at position 2 replaces the methyl ester in the target compound. The chloro and fluoro substituents are transposed (5-fluoro vs. 6-fluoro) .
  • The swapped halogen positions could alter electronic effects on the indole ring, affecting reactivity in substitution reactions.
Methyl 5-Fluoro-6-Methoxy-1H-Indole-2-Carboxylate (CAS 136818-64-9)
  • Structural Differences : A methoxy group replaces the chloro substituent at position 6, while retaining the 5-fluoro and methyl ester groups .
  • Impact : Methoxy is less electron-withdrawing than chloro, increasing electron density at position 4. This may enhance nucleophilic aromatic substitution at other positions but reduce stability under oxidative conditions.
Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS 348-37-8)
  • Structural Differences : Lacks the 5-fluoro and 6-chloro substituents, featuring only a 6-fluoro group and an ethyl ester .
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
  • Structural Differences : Replaces the methyl ester with a carboxamide group and introduces a benzoylphenyl moiety at position 2 .
  • Impact : The amide group enables hydrogen bonding, improving target binding in biological systems. The benzoylphenyl group adds bulk, which may influence pharmacokinetic properties like absorption and metabolism.

Physicochemical Properties

Compound Substituents (Positions) Functional Group (Position 2) Melting Point (°C) Key Properties
Methyl 6-Cl-5-F-Indole-2-COOMe 6-Cl, 5-F Methyl ester Not reported High polarity, moderate lipophilicity
Ethyl 5-Cl-6-F-Indole-2-COOEt 5-Cl, 6-F Ethyl ester Not reported Increased lipophilicity
Methyl 5-F-6-OMe-Indole-2-COOMe 5-F, 6-OMe Methyl ester Not reported Enhanced electron density at C6
Methyl 5-F-Indole-2-COOMe 5-F Methyl ester 187–189 (derivative) Crystalline, planar ring geometry

Crystallographic and Geometric Analysis

  • Methyl 5-Fluoro-1H-Indole-2-Carboxylate: reports a planar indole ring with minor puckering, stabilized by intramolecular hydrogen bonds. The 5-fluoro substituent induces dipole moments that influence crystal packing .

Biological Activity

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine and a fluorine atom on the indole ring, which contribute to its biological activity. The structural formula can be represented as:

C10H8ClFNO2\text{C}_{10}\text{H}_{8}\text{ClF}\text{N}\text{O}_2

The compound exhibits a range of biological activities through various mechanisms:

  • Anticancer Activity : Indole derivatives, including this compound, have shown potential as anticancer agents. They are believed to inhibit specific pathways involved in cancer cell proliferation, particularly targeting mutant EGFR/BRAF pathways. In studies, compounds related to this indole exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
AnticancerInhibits mutant EGFR/BRAF pathways; GI50 values from 29 nM to 78 nM
AntimicrobialEffective against bacteria such as S. aureus and E. coli; MIC values reported
AntiviralPotential activity against viral infections; further studies needed
Anti-inflammatoryMay modulate inflammatory pathways; specific mechanisms under investigation

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiproliferative Studies : A series of derivatives were synthesized based on the indole structure, showing significant antiproliferative activity against cancer cell lines. Notably, one derivative outperformed standard treatments such as erlotinib, indicating the therapeutic promise of these compounds .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the indole structure to enhance potency at specific biological targets. Substitutions at various positions on the indole ring have been shown to significantly affect activity levels at receptors like CB1, with some analogs demonstrating IC50 values as low as 79 nM .
  • Behavioral Studies : Investigations into the behavioral effects of related compounds have demonstrated changes in locomotor activity in animal models, suggesting potential neuropharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a halogenated indole precursor (e.g., 5-fluoroindole derivatives, as in ). Introduce chloro and methyl ester groups via electrophilic substitution or Pd-catalyzed cross-coupling reactions.
  • Step 2 : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates. highlights methyl esters of fluoroindoles synthesized under similar conditions.
  • Step 3 : Monitor purity via HPLC (>95%) and confirm regiochemistry using 1H^{1}\text{H}-NMR (e.g., distinguishing C5-F and C6-Cl substituents via coupling patterns) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. and emphasize ≥95% purity thresholds for indole derivatives.
  • Spectroscopy :
  • 19F^{19}\text{F}-NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aromatic F).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z: ~243.02 for C10_{10}H7_7ClFNO2_2) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves (tested against chlorinated organics) and ANSI-approved safety goggles. specifies glove inspection and proper removal techniques.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates (e.g., methyl chloroformate byproducts) .

Advanced Research Questions

Q. How do the electronic effects of C5-F and C6-Cl substituents influence the reactivity of this indole derivative in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing Cl and F groups deactivate the indole ring, reducing nucleophilicity at C3 but enhancing stability toward oxidation.
  • Use DFT calculations to map charge distribution (e.g., Mulliken charges) and predict sites for Suzuki-Miyaura couplings. suggests computational methods for studying surface interactions, which can be adapted .

Q. What strategies resolve contradictions in reported solubility data for halogenated indole carboxylates?

  • Data Reconciliation :

  • Solvent Screening : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (moderate polarity). notes ethyl esters of fluoroindoles exhibit higher solubility in organic solvents than aqueous buffers.
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; higher temperatures may improve dissolution for crystallization .

Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?

  • Stability Studies :

  • pH Profiling : Conduct accelerated stability tests (40°C/75% RH) across pH 2–10. highlights sensitivity of amino-indole esters to hydrolysis, requiring buffered conditions (pH 6–8) for storage.
  • Additives : Use radical scavengers (e.g., BHT) to prevent oxidative degradation during long-term storage .

Q. What computational models predict the biological activity of this compound as a kinase inhibitor scaffold?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., FLT3 kinase, as in ). Prioritize halogen bonding between C6-Cl and kinase backbone amides.
  • QSAR : Correlate substituent electronegativity (Cl, F) with inhibitory potency using published indole-kinase datasets .

Methodological Challenges

Q. Why does recrystallization of this compound often yield low recovery, and how can this be improved?

  • Optimization Steps :

  • Solvent Pairing : Use a toluene/hexane gradient ( ) to balance solubility and nucleation rates.
  • Seeding : Introduce microcrystalline seeds during cooling to enhance crystal growth uniformity .

Q. How do researchers address conflicting NMR assignments for adjacent halogen substituents in similar indole derivatives?

  • Resolution Techniques :

  • 2D NMR : Perform 1H^{1}\text{H}-13C^{13}\text{C} HSQC to correlate aromatic protons with carbons. used this to assign C2-COOCH3_3 in 5-chloroindole-2-carboxylates.
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to clarify nitrogen-centered shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
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methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

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